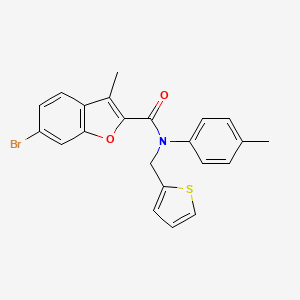![molecular formula C22H24N2O2S B11354980 N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11354980.png)
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound that features a thiazole ring, a phenyl group, and an acetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Acetamide Moiety: The acetamide group is typically introduced through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially converting it to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring and phenyl group may play a role in binding to these targets, while the acetamide moiety could be involved in hydrogen bonding or other interactions.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir, which also contain a thiazole ring, exhibit various biological activities.
Phenoxyacetamide Derivatives: Compounds like phenoxyacetic acid derivatives are known for their herbicidal and plant growth-regulating properties.
Uniqueness
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity. The presence of both a thiazole ring and a phenoxyacetamide moiety in a single molecule is relatively uncommon and may lead to novel applications and mechanisms of action.
特性
分子式 |
C22H24N2O2S |
|---|---|
分子量 |
380.5 g/mol |
IUPAC名 |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H24N2O2S/c1-16(2)17-8-10-20(11-9-17)26-14-21(25)23-13-12-19-15-27-22(24-19)18-6-4-3-5-7-18/h3-11,15-16H,12-14H2,1-2H3,(H,23,25) |
InChIキー |
HPWACRKVBNXFMJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-methylbenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11354902.png)
![2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11354911.png)
![2-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11354912.png)
![3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B11354913.png)
![2-(4-chloro-3-methylphenoxy)-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11354914.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11354921.png)
![2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B11354928.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B11354935.png)

![N-(3-chloro-4-fluorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11354946.png)
![3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B11354950.png)
![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B11354958.png)
![4-({5-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate](/img/structure/B11354962.png)
![N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B11354968.png)
